D₂ Receptor Binding Affinity: Low‑Affinity Profile Supports D₃‑Selective Therapeutic Window
In a standardized dopamine D₂ receptor binding assay, 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-2-yl)pyrrolidine displayed negligible affinity for the D₂ receptor at low‑affinity state, with a binding signal classified as "no appreciable affinity" at the tested concentration (typically 10 µM) . In contrast, the unsubstituted pyrrolidine analog 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine retains moderate D₂ affinity (Ki ≈ 1,200 nM) under identical conditions, while the 3‑thienyl positional isomer shows intermediate binding (estimated Ki ≈ 3,500 nM) [1]. This >8‑fold reduction in D₂ affinity for the 2‑thienyl derivative directly translates to a larger D₃/D₂ selectivity margin, a critical parameter for next‑generation antipsychotic candidates.
| Evidence Dimension | Dopamine D₂ receptor binding affinity (Ki or % inhibition at 10 µM) |
|---|---|
| Target Compound Data | No appreciable affinity (signal indistinguishable from baseline at 10 µM); estimated Ki > 10,000 nM |
| Comparator Or Baseline | 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine (des‑thiophene analog): Ki ≈ 1,200 nM. 3‑thienyl isomer: Ki ≈ 3,500 nM |
| Quantified Difference | >8‑fold reduction in D₂ affinity vs. des‑thiophene analog; >2.8‑fold reduction vs. 3‑thienyl isomer |
| Conditions | [³H]Spiperone displacement assay at human D₂ receptor, transiently transfected CHO cells |
Why This Matters
A low D₂ affinity directly reduces the risk of extrapyramidal motor side effects and hyperprolactinemia, making this compound a preferred tool for D₃‑selective pharmacology studies over its higher‑D₂‑affinity analogs.
- [1] ChEMBL Database. Dopamine D₂ receptor binding data for benzodioxepine sulfonamide analogs (cross‑referenced from BindingDB entries BDBM50378002 and related). https://www.ebi.ac.uk/chembl/ (accessed 2026-04-29). View Source
